1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone is a synthetic organic compound featuring a boron-containing dioxaborolane group attached to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via cyclization reactions involving aniline derivatives.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.
Acetylation: The final step involves the acetylation of the indoline nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or esters.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone depends on its application:
In Organic Synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Medicine: The boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but with a methyl group instead of an acetyl group.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone: Similar boron-containing group but attached to a phenyl ring instead of an indoline.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(19)18-10-9-12-13(7-6-8-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRBPSYKYZWLES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587823 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937591-97-4 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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